molecular formula C14H17Cl2N3O2 B14033664 N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Cat. No.: B14033664
M. Wt: 330.2 g/mol
InChI Key: ZWWQINLURMEHHC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is a spirocyclic compound known for its unique structural features and potential applications in various fields. Spirocyclic compounds are characterized by their distinctive ring systems, which are found in a wide range of natural and synthetic molecules. These compounds often exhibit interesting biological activities, making them valuable in medicinal chemistry and other scientific research areas.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves several key steps. One common synthetic route includes the oxidative cleavage of a precursor compound, followed by amine coupling and deprotection of protective groups. For instance, the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate can be followed by coupling with an appropriate amine and subsequent deprotection using hydrochloric acid in a suitable solvent . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.

Chemical Reactions Analysis

N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. As a PDE7 inhibitor, it modulates the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to various downstream effects. By inhibiting PDE7, the compound can reduce inflammation and pain, making it a potential therapeutic agent for conditions like neuropathic pain . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Properties

Molecular Formula

C14H17Cl2N3O2

Molecular Weight

330.2 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride

InChI

InChI=1S/C14H16ClN3O2.ClH/c15-10-3-1-4-11(7-10)17-13(19)12-8-14(20-18-12)5-2-6-16-9-14;/h1,3-4,7,16H,2,5-6,8-9H2,(H,17,19);1H

InChI Key

ZWWQINLURMEHHC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)CNC1.Cl

Origin of Product

United States

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